molecular formula C13H19BClNO2 B13933624 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B13933624
M. Wt: 267.56 g/mol
InChI Key: JGDJXUGQUDJWPY-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique structure, which includes a boron atom within a dioxaborolane ring, making it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine typically involves the reaction of 2-Chloro-4-methylbenzenamine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by palladium-based catalysts under mild conditions. The reaction proceeds through a borylation process, where the boron atom is introduced into the aromatic ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the boron atom.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing and Reducing Agents: For altering the oxidation state of the boron atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.

Scientific Research Applications

2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine involves its ability to act as a boron source in various chemical reactions. The boron atom within the dioxaborolane ring can form stable complexes with other molecules, facilitating the formation of new chemical bonds. This property is particularly useful in coupling reactions, where the compound acts as a key intermediate.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethyl carbonate

Uniqueness

Compared to similar compounds, 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in various synthetic applications.

Properties

Molecular Formula

C13H19BClNO2

Molecular Weight

267.56 g/mol

IUPAC Name

2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C13H19BClNO2/c1-8-6-10(15)11(16)7-9(8)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3

InChI Key

JGDJXUGQUDJWPY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)Cl)N

Origin of Product

United States

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